4-bromo-1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Bromination: The pyrazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Condensation with Nitrofurfural: The brominated pyrazole is then condensed with 5-nitrofuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH), or alkoxides (R-O⁻) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial or anticancer effects. The pyrazole ring may also interact with specific enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but lacks the nitrofuran moiety.
5-nitro-2-furaldehyde semicarbazone: Contains the nitrofuran moiety but lacks the pyrazole ring.
1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid: Similar pyrazole structure with a nitro group but lacks the bromine atom.
Uniqueness
4-bromo-1-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to the combination of the bromine atom, nitrofuran moiety, and pyrazole ring, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O4/c1-15-5-7(11)9(14-15)10(17)13-12-4-6-2-3-8(20-6)16(18)19/h2-5H,1H3,(H,13,17)/b12-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYWQRJQMHGMKO-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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